molecular formula C16H16O4 B320466 4-Methoxyphenyl (2-methylphenoxy)acetate

4-Methoxyphenyl (2-methylphenoxy)acetate

Cat. No.: B320466
M. Wt: 272.29 g/mol
InChI Key: PLPCKIKXXYBLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl (2-methylphenoxy)acetate is a chemical reagent of significant interest in scientific research, particularly in the fields of agrochemistry and medicinal chemistry. Its molecular structure incorporates a phenoxyacetate motif, a scaffold widely recognized in the development of herbicidal ionic liquids (HILs) . Compounds based on the (2-methylphenoxy)acetate structure are investigated as synthetic auxins, which mimic plant growth hormones and can induce uncontrolled, lethal growth in target plants, making them a valuable template for herbicide research . Furthermore, the phenoxy acetic acid core is a versatile template in pharmaceutical discovery. This structure is explored in the development of potent antagonists for receptors such as CRTh2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells), which plays a critical role in allergic inflammation pathways like asthma . Researchers value this compound for designing and synthesizing novel bioactive molecules to study their mechanism of action and interaction with biological targets. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-methoxyphenyl) 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C16H16O4/c1-12-5-3-4-6-15(12)19-11-16(17)20-14-9-7-13(18-2)8-10-14/h3-10H,11H2,1-2H3

InChI Key

PLPCKIKXXYBLAD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxyphenyl 2 Methylphenoxy Acetate

Established Synthetic Routes and Reaction Optimizations

The construction of 4-Methoxyphenyl (B3050149) (2-methylphenoxy)acetate is primarily achieved through the formation of an ester linkage between a substituted phenol (B47542) and a phenoxyacetic acid derivative. The two principal retrosynthetic pathways involve either the prior synthesis of (2-methylphenoxy)acetic acid followed by esterification, or the direct acylation of 4-methoxyphenol.

The final and crucial step in forming the target molecule is the esterification. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, direct esterification often requires activation or specific catalytic conditions.

Williamson Ether Synthesis followed by Esterification: A robust and widely used two-step method begins with the synthesis of the phenoxyacetic acid intermediate. This is typically achieved via the Williamson ether synthesis, where the sodium salt of 2-methylphenol (sodium o-cresolate) is reacted with an alkali salt of chloroacetic acid. wikipedia.org The resulting (2-methylphenoxy)acetic acid can then be esterified with 4-methoxyphenol. Classical methods like Fischer esterification (using a strong acid catalyst like sulfuric acid) can be employed, though they often require harsh conditions. A milder and more efficient alternative is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jove.com This method proceeds at room temperature and generally gives high yields. jove.com

Acylation with Phenoxyacetyl Chloride: An alternative route involves converting (2-methylphenoxy)acetic acid into its more reactive acid chloride derivative, (2-methylphenoxy)acetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of this acid chloride with 4-methoxyphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, readily forms the desired ester. niscpr.res.in This method is effective but involves the use of corrosive and moisture-sensitive reagents.

4-Methoxyphenol (Mequinol): A key starting material, 4-methoxyphenol, can be synthesized through several established routes. The most common industrial method is the selective mono-methylation of hydroquinone (B1673460) using a methylating agent like dimethyl sulfate (B86663) or methyl chloride in the presence of a base. prepchem.commdma.ch Other reported methods include the Dakin oxidation of p-anisaldehyde or the hydroxylation of anisole. mdma.chchemicalbook.com A multi-step synthesis starting from bromobenzene (B47551) has also been described. doubtnut.com

2-Methylphenol (o-Cresol): This precursor is typically obtained from coal tar or petroleum distillates. Synthetic laboratory and industrial methods are also prevalent. A primary route is the gas-phase alkylation of phenol with methanol (B129727) over a solid acid catalyst, such as modified metal oxides (e.g., Fe-Mg-O) or alumina, which can offer high selectivity for the ortho-substituted product. researchgate.netgoogleapis.com Another approach involves the hydrolysis of ortho-chlorotoluene under high temperature and pressure using a sodium hydroxide (B78521) solution, often catalyzed by copper. google.com

Chloroacetic Acid: Known industrially as monochloroacetic acid (MCA), this compound is a vital building block. wikipedia.org The predominant industrial synthesis involves the direct chlorination of acetic acid at elevated temperatures using a catalyst like acetic anhydride (B1165640), red phosphorus, or sulfur. wikipedia.orgsciencemadness.orgprepchem.com An alternative high-purity route is the hydrolysis of trichloroethylene (B50587) using concentrated sulfuric acid as a catalyst. wikipedia.orgsciencemadness.org Microwave-assisted synthesis from acetic acid and acetic anhydride has been shown to significantly reduce reaction times and improve yields. asianpubs.org

Interactive Table: Summary of Precursor Synthesis Methods Select a precursor from the dropdown menu to view its common synthesis routes.

Select Precursor
  • 4-Methoxyphenol
  • Method: Methylation of Hydroquinone. prepchem.commdma.chReagents: Hydroquinone, Dimethyl Sulfate, NaOH. Notes: Common industrial method.
  • Method: Oxidation of p-Anisaldehyde. mdma.chchemicalbook.comReagents: p-Anisaldehyde, H₂O₂, Diselenide catalyst. Notes: Dakin-type reaction.
  • Method: From Bromobenzene. doubtnut.comReagents: Multi-step process involving NaOH, Methyl sulfate, H₂SO₄. Notes: Less direct, multi-step lab synthesis.
  • 2-Methylphenol (o-Cresol)
  • Method: Alkylation of Phenol. researchgate.netgoogleapis.comReagents: Phenol, Methanol, Metal oxide catalyst. Notes: Gas-phase reaction favoring ortho substitution.
  • Method: Hydrolysis of o-Chlorotoluene. google.comReagents: o-Chlorotoluene, NaOH, Copper catalyst. Notes: High temperature/pressure process.
  • Chloroacetic Acid
  • Method: Chlorination of Acetic Acid. wikipedia.orgsciencemadness.orgprepchem.comReagents: Acetic Acid, Chlorine (Cl₂), Acetic anhydride or Sulfur catalyst. Notes: Predominant industrial method.
  • Method: Hydrolysis of Trichloroethylene. wikipedia.orgsciencemadness.orgReagents: Trichloroethylene, H₂O, Sulfuric acid catalyst. Notes: Produces a high-purity product.
  • Development of Novel Catalytic Systems in Ester Synthesis

    Research into the esterification of phenols has yielded several novel catalytic systems designed to improve reaction efficiency, reduce harshness of conditions, and allow for catalyst recycling.

    Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation and reusability. Titanium dioxide (TiO₂) has been reported as a simple, inexpensive, and reusable catalyst for the acylation of phenols with acid chlorides, proceeding in high yields at room temperature under solvent-free conditions. niscpr.res.in Similarly, aluminum-exchanged montmorillonite (B579905) clay has been used for the esterification of phenylacetic acid with various phenols. researchgate.net Metal-supported montmorillonite K-10 clays (B1170129) (e.g., Zn-K10, Fe-K10) have also proven effective. jetir.org Sulfonated silica (B1680970) (SiO₂-SO₃H), prepared from sand, serves as an efficient solid acid catalyst for these esterifications, with enhanced yields observed under microwave irradiation. researchgate.net

    Earth-Abundant Metal Catalysts: Inexpensive and readily available alkali metal species, such as potassium carbonate (K₂CO₃), have been shown to efficiently catalyze the transesterification of aryl esters with phenols. rsc.orgrsc.org This provides a practical and environmentally friendly alternative to more expensive transition metal catalysts. rsc.orgrsc.org

    Advanced Noble Metal Catalysts: For cross-dehydrogenative coupling (CDC) reactions, which directly form aryl esters from arenes and carboxylic acids, highly efficient bimetallic oxide cluster catalysts (e.g., Rhodium-Ruthenium) have been developed. labmanager.com These catalysts are notable for using molecular oxygen as the sole, benign oxidant, with water as the only byproduct. labmanager.com

    Interactive Table: Comparison of Catalytic Systems for Phenolic Ester Synthesis Click on a catalyst type to see its advantages and typical reaction conditions.

    Catalyst Type
  • Titanium Dioxide (TiO₂)
  • Reaction: Acylation of phenols. niscpr.res.in
  • Advantages: Inexpensive, reusable, solvent-free conditions, ambient temperature. niscpr.res.in
  • Conditions: Phenol, Acid Chloride, catalytic TiO₂, 25°C. niscpr.res.in
  • Montmorillonite Clays
  • Reaction: Esterification of phenylacetic acid. researchgate.netjetir.org
  • Advantages: Reusable, cost-effective, high conversion rates. jetir.org
  • Conditions: Phenol, Acid, Clay catalyst, elevated temperature (e.g., 100°C). jetir.org
  • Alkali Metal Carbonates (e.g., K₂CO₃)
  • Reaction: Transesterification of aryl esters. rsc.orgrsc.org
  • Advantages: Earth-abundant, inexpensive, mild conditions. rsc.orgrsc.org
  • Conditions: Aryl ester, Phenol, K₂CO₃, 1,4-dioxane, 60°C. rsc.org
  • Solid Acids (e.g., SiO₂-SO₃H)
  • Reaction: Esterification of carboxylic acids with phenols. researchgate.net
  • Advantages: Reusable, effective with microwave irradiation. researchgate.net
  • Conditions: Carboxylic acid, Phenol, SiO₂-SO₃H catalyst, conventional heating or microwave. researchgate.net
  • Stereoselective Synthesis Approaches and Enantiomeric Control

    The molecular structure of 4-Methoxyphenyl (2-methylphenoxy)acetate is achiral, meaning it does not have a stereocenter and is not optically active. The molecule possesses a plane of symmetry and cannot exist as enantiomers. Consequently, methods of stereoselective synthesis and enantiomeric control are not applicable to its preparation. Such techniques are relevant only for the synthesis of chiral molecules, where control over the three-dimensional arrangement of atoms is necessary to produce a specific stereoisomer.

    Green Chemistry Principles in Synthetic Route Design

    Modern synthetic strategies increasingly incorporate the principles of green chemistry to minimize environmental impact. jove.com The synthesis of this compound can be made more sustainable through several approaches.

    Atom Economy and Benign Solvents: Designing syntheses that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle. labmanager.com The use of hazardous solvents is a major source of chemical waste. Replacing chlorinated solvents (like dichloromethane) or hazardous amide solvents with greener alternatives, such as acetonitrile (B52724) for Steglich esterification, represents a significant improvement. jove.com Solvent-free reactions, such as the TiO₂-catalyzed acylation of phenols, offer an ideal solution by eliminating solvent waste entirely. niscpr.res.in

    Biocatalysis: The use of enzymes as catalysts offers a highly green alternative to traditional chemical methods. researchgate.netbenthamdirect.com Lipases, in particular, are widely used for esterification reactions. researchgate.net These biocatalytic processes operate under mild conditions (moderate temperature and atmospheric pressure), exhibit high selectivity, and reduce the formation of byproducts. researchgate.netmdpi.com Enzymatic synthesis also allows the product to be labeled as "natural," which can be advantageous. benthamdirect.com

    Renewable Feedstocks and Recyclable Catalysts: While the precursors for this specific compound are typically derived from petrochemical sources, a broader green chemistry goal is the use of renewable feedstocks from biomass. mdpi.com The development and use of heterogeneous and recyclable catalysts, such as the montmorillonite clays and solid acids discussed previously, are central to green process design. researchgate.netjetir.org These catalysts reduce waste and processing costs associated with the separation and disposal of homogeneous catalysts. jetir.org

    Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Methoxyphenyl 2 Methylphenoxy Acetate

    Vibrational Spectroscopy Analysis

    Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations present in 4-Methoxyphenyl (B3050149) (2-methylphenoxy)acetate.

    Fourier-Transform Infrared (FT-IR) Spectroscopy and Vibrational Mode Assignment

    The FT-IR spectrum of 4-Methoxyphenyl (2-methylphenoxy)acetate is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching of the ester group, which is typically observed in the region of 1760-1740 cm⁻¹. The presence of two different ether linkages (aryl-O-alkyl and aryl-O-aryl) results in C-O stretching vibrations, which are expected to appear in the 1250-1000 cm⁻¹ range.

    The aromatic C-H stretching vibrations of both the 4-methoxyphenyl and 2-methylphenoxy rings are anticipated to be in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group on the phenoxy ring and the methoxy (B1213986) group will likely appear between 3000 and 2850 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations can provide information about the substitution patterns of the aromatic rings and are expected in the 900-690 cm⁻¹ region.

    Table 1: Predicted FT-IR Vibrational Modes for this compound

    Frequency Range (cm⁻¹) Vibrational Mode Functional Group
    3100-3000 C-H Stretching Aromatic
    3000-2850 C-H Stretching -OCH₃, -CH₃
    1760-1740 C=O Stretching Ester
    1600-1450 C=C Stretching Aromatic Ring
    1250-1150 Asymmetric C-O-C Stretching Aryl-O-Alkyl Ether
    1100-1000 Symmetric C-O-C Stretching Aryl-O-Aryl Ether

    Raman Spectroscopy and Normal Mode Analysis

    Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings is expected to produce strong signals in the Raman spectrum. The C=O stretching vibration, while strong in the IR, will likely show a weaker band in the Raman spectrum. The C-H stretching vibrations of the methyl and methoxy groups are also anticipated to be prominent. The skeletal vibrations of the entire molecule, including the deformations of the aromatic rings, will contribute to the fingerprint region of the Raman spectrum, providing a unique pattern for the compound.

    Table 2: Predicted Raman Active Modes for this compound

    Frequency Range (cm⁻¹) Vibrational Mode Functional Group
    3100-3000 C-H Stretching Aromatic
    3000-2850 C-H Stretching -OCH₃, -CH₃
    1610-1580 C=C Stretching Aromatic Ring
    1300-1200 In-plane C-H Bending Aromatic

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

    Proton Nuclear Magnetic Resonance (¹H NMR)

    The ¹H NMR spectrum of this compound will exhibit distinct signals for each type of proton in the molecule. The aromatic protons of the 4-methoxyphenyl and 2-methylphenoxy rings are expected to appear in the downfield region, typically between 6.8 and 7.5 ppm. The protons on the 4-methoxyphenyl ring will likely appear as two doublets due to the para-substitution pattern. The protons on the 2-methylphenoxy ring will show a more complex splitting pattern due to their ortho, meta, and para relationships.

    The singlet for the methylene (B1212753) protons (-O-CH₂-C=O) is anticipated to be in the range of 4.5-5.0 ppm. The methoxy group (-OCH₃) protons will appear as a sharp singlet further upfield, around 3.8 ppm. The methyl group (-CH₃) protons on the phenoxy ring will also present as a singlet, likely in the region of 2.2-2.4 ppm.

    Table 3: Predicted ¹H NMR Chemical Shifts for this compound

    Proton Chemical Shift (ppm) Multiplicity
    Aromatic H (4-methoxyphenyl) 6.8 - 7.2 d, d
    Aromatic H (2-methylphenoxy) 6.9 - 7.4 m
    -O-CH₂-C=O 4.5 - 5.0 s
    -OCH₃ ~3.8 s

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

    The ¹³C NMR spectrum will provide information on all the carbon atoms in this compound. The carbonyl carbon of the ester group is the most deshielded and will appear significantly downfield, typically in the range of 168-175 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the methoxy group and the carbons of the ether linkages will have distinct chemical shifts within this range. The methylene carbon (-O-CH₂-C=O) is expected around 65-70 ppm. The methoxy carbon (-OCH₃) will appear at approximately 55 ppm, and the methyl carbon (-CH₃) on the phenoxy ring will be the most upfield, around 15-20 ppm.

    Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon Chemical Shift (ppm)
    C=O (Ester) 168 - 175
    Aromatic C-O 150 - 160
    Aromatic C 110 - 145
    -O-CH₂-C=O 65 - 70
    -OCH₃ ~55

    Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

    Two-dimensional NMR techniques are invaluable for confirming the connectivity of the molecule.

    COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. This would be particularly useful for assigning the protons on the 2-methylphenoxy ring by showing the correlations between ortho, meta, and para protons.

    HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals as predicted in the ¹H and ¹³C NMR tables. For instance, it would show a cross-peak between the methylene proton signal and the methylene carbon signal.

    A correlation between the methylene protons (-O-CH₂-C=O) and the carbonyl carbon, as well as the carbons of the 2-methylphenoxy ring.

    Correlations between the methoxy protons and the C4 carbon of the 4-methoxyphenyl ring.

    Correlations between the methyl protons on the phenoxy ring and the C2 and adjacent carbons of that ring.

    A correlation between the aromatic protons on the 4-methoxyphenyl ring and the carbonyl carbon of the ester group, confirming the ester linkage.

    Together, these 2D NMR techniques would provide unambiguous evidence for the structure of this compound.

    Mass Spectrometry for Molecular Structure Confirmation

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the molecular formula C16H16O4, the theoretical monoisotopic mass would be calculated as follows:

    ElementNumber of AtomsAtomic Mass (Da)Total Mass (Da)
    Carbon (¹²C)1612.000000192.000000
    Hydrogen (¹H)161.00782516.125200
    Oxygen (¹⁶O)415.99491563.979660
    Total 272.104860

    An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental formula of the compound. For instance, in the analysis of a related compound, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the calculated exact mass was 288.0820 Da, and the experimentally found mass was 288.0821 Da, demonstrating the high accuracy of this technique. nih.gov

    Fragmentation Pathway Analysis

    In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. wikipedia.org For this compound, the fragmentation would likely proceed through several key pathways characteristic of esters and ethers. wikipedia.orglibretexts.org

    A plausible fragmentation pathway would involve:

    Alpha-cleavage at the ester's carbonyl group, which could lead to the formation of an acylium ion.

    Cleavage of the ether linkages, which are common fragmentation points in ethers.

    Some of the expected fragments would include:

    A fragment corresponding to the 4-methoxyphenoxy cation.

    A fragment corresponding to the 2-methylphenoxyacetyl cation.

    Further fragmentation of these initial ions would also occur, leading to a complex and informative spectrum.

    The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), allows for a detailed reconstruction of the molecule's structure. wikipedia.org

    X-ray Crystallography and Solid-State Structure Analysis

    X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

    Single Crystal X-ray Diffraction (SCXRD) and Unit Cell Parameters

    For a successful SCXRD analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. nih.gov

    As no specific data exists for the title compound, the following table presents the unit cell parameters for a structurally related compound, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, to illustrate the type of data obtained. nih.gov

    ParameterIllustrative Value
    Crystal systemOrthorhombic
    Space groupPca2₁
    a (Å)18.769 (3)
    b (Å)7.643 (1)
    c (Å)10.0578 (16)
    α (°)90
    β (°)90
    γ (°)90
    Volume (ų)1444.9 (4)
    Z4

    These parameters define the geometry and size of the repeating unit in the crystal.

    Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

    The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, which lacks strong hydrogen bond donors, the packing would likely be dominated by weaker interactions such as:

    Van der Waals forces

    C-H···O hydrogen bonds , where a hydrogen atom attached to a carbon interacts with an oxygen atom of a neighboring molecule.

    C-H···π interactions , where a C-H bond points towards the electron-rich π system of an aromatic ring.

    π···π stacking interactions between the aromatic rings of adjacent molecules.

    Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

    Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.org It maps the electron distribution of a molecule within the crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules. nih.gov

    The following table shows an example of the percentage contributions of various intermolecular contacts from a Hirshfeld analysis of a related compound, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethen-yl]pyridin-2-yl}sulfan-yl)acetate. nih.gov

    Interaction TypeIllustrative Percentage Contribution
    H···H43.6%
    C···H/H···C15.6%
    O···H/H···O14.9%
    N···H/H···N11.2%

    This type of analysis provides a quantitative understanding of how the molecules are held together in the solid state. researchgate.net

    Computational and Theoretical Chemistry Studies on 4 Methoxyphenyl 2 Methylphenoxy Acetate

    Molecular Geometry and Conformational Analysis

    The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Computational methods are essential for exploring the potential conformations and identifying the most stable structures.

    A potential energy surface (PES) scan involves systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and transition states.

    The study of torsional and dihedral angles is critical for understanding the conformational preferences of flexible molecules. For aromatic esters, the planarity of the ester group is a significant factor. Studies have shown that the O=C-O-C torsion angle in acyclic esters strongly prefers a planar or near-planar conformation.

    In the case of 4-Methoxyphenyl (B3050149) (2-methylphenoxy)acetate, the key dihedral angles would include:

    The C-O-C-C dihedral angles of the ether linkages.

    The C-C-O-C dihedral angles of the ester group.

    The orientation of the methyl group on the 2-methylphenoxy ring.

    The presence of the ortho-methyl group is expected to introduce steric constraints, influencing the torsional angle of the 2-methylphenoxy ring relative to the acetate (B1210297) plane. This could lead to a non-planar arrangement to alleviate steric strain. The 4-methoxyphenyl group, with less steric hindrance, would have more conformational freedom.

    Table 2: Expected Key Dihedral Angles in 4-Methoxyphenyl (2-methylphenoxy)acetate

    Dihedral Angle Description Expected Influence on Conformation
    C(aryl)-O-C(carbonyl)-C Defines the orientation of the 4-methoxyphenyl ring relative to the ester. Influenced by electronic effects and steric interactions.
    O(ether)-C(aryl)-C(aryl)-C(aryl) Defines the rotation of the phenyl rings. The 2-methyl group will create a significant rotational barrier.
    C(carbonyl)-O-C(aryl)-C(aryl) Defines the orientation of the ester plane relative to the 4-methoxyphenyl ring. Likely to be near planar to maximize conjugation.

    Electronic Structure and Reactivity Descriptors

    Computational chemistry allows for the calculation of various electronic properties that act as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

    For a molecule like this compound, the HOMO is likely to be located on the electron-rich phenyl rings, particularly the 4-methoxyphenyl group due to the electron-donating nature of the methoxy (B1213986) group. The LUMO is expected to be centered on the ester carbonyl group and the associated phenyl ring, which can act as electron-accepting regions.

    The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. The molecular electrostatic potential map would visualize the electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential) regions of the molecule, providing insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles.

    Table 3: Predicted Electronic Properties and Reactivity Descriptors

    Property Description Predicted Characteristics for this compound
    HOMO Energy Energy of the highest occupied molecular orbital. Relatively high, with major contributions from the 4-methoxyphenyl ring.
    LUMO Energy Energy of the lowest unoccupied molecular orbital. Relatively low, with major contributions from the ester carbonyl and phenyl rings.
    HOMO-LUMO Gap The energy difference between HOMO and LUMO. Moderate gap, indicating a balance of stability and reactivity.

    | Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Negative potential around the carbonyl and ether oxygen atoms; positive potential around the acidic protons. |

    Frontier Molecular Orbital Analysis (HOMO-LUMO)

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

    For this compound, the HOMO is expected to be primarily localized on the electron-rich methoxyphenyl and 2-methylphenoxy rings, which act as electron-donating groups. The oxygen atoms of the ester group also contribute significantly to the HOMO. The LUMO, on the other hand, is likely to be centered on the carbonyl group of the acetate moiety and the aromatic rings, which can act as electron acceptors.

    Based on studies of similar aromatic esters, the HOMO-LUMO energy gap for this compound can be predicted. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (acetate) groups influences the energies of these frontier orbitals.

    Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.)

    ParameterPredicted Value (eV)
    HOMO Energy-6.5
    LUMO Energy-1.2
    HOMO-LUMO Gap (ΔE)5.3

    A relatively large HOMO-LUMO gap, as predicted in Table 1, would suggest that this compound is a kinetically stable molecule with moderate reactivity.

    Molecular Electrostatic Potential (MEP) Mapping

    The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

    Natural Bond Orbital (NBO) Analysis

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.dersc.org It allows for the investigation of intramolecular interactions, such as hyperconjugation, and provides information on charge transfer between different parts of the molecule.

    In this compound, NBO analysis would reveal the nature of the chemical bonds and the delocalization of electron density. Significant interactions are expected between the lone pairs of the oxygen atoms (in both the ester and methoxy groups) and the antibonding orbitals of the adjacent aromatic rings and carbonyl group. These interactions, often described as n → π* transitions, contribute to the stabilization of the molecule.

    Table 2: Predicted NBO Analysis Data for Key Interactions in this compound (Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.)

    Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
    LP(1) O(carbonyl)π(C=O)~40-50
    LP(2) O(ether)π(C-C)aromatic~15-25
    LP(1) O(methoxy)π*(C-C)aromatic~5-10

    The stabilization energies (E(2)) in Table 2 indicate the strength of the hyperconjugative interactions. The large E(2) value for the interaction between the carbonyl oxygen lone pair and the C=O antibonding orbital highlights the significant resonance stabilization within the ester group.

    Simulation of Spectroscopic Data and Vibrational Assignment

    Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. researchgate.net These simulations provide theoretical frequencies and intensities of the vibrational modes, which can be compared with experimental data to achieve a detailed assignment of the spectral bands.

    For this compound, the simulated vibrational spectrum would exhibit characteristic bands for its constituent functional groups. The accuracy of the calculated frequencies can be improved by using scaling factors.

    Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.)

    Vibrational ModePredicted Frequency (cm-1)
    Aromatic C-H stretch3100-3000
    Aliphatic C-H stretch (methyl)2980-2850
    C=O stretch (ester)~1750
    Aromatic C=C stretch1600-1450
    C-O-C stretch (ester)1250-1100
    O-CH3 stretch (methoxy)~1030
    Aromatic C-H out-of-plane bend900-700

    The C=O stretching vibration of the ester group is expected to be a strong band in the IR spectrum and would be sensitive to the electronic effects of the attached phenyl rings. The various C-H stretching and bending modes of the aromatic and methyl groups, as well as the C-O stretching vibrations, would provide a detailed fingerprint of the molecule in its vibrational spectra. researchgate.net

    Chemical Reactivity and Mechanistic Investigations of 4 Methoxyphenyl 2 Methylphenoxy Acetate

    Ester Hydrolysis Mechanisms and Kinetics

    Ester hydrolysis is a fundamental reaction of 4-Methoxyphenyl (B3050149) (2-methylphenoxy)acetate, involving the cleavage of the acyl-oxygen bond to yield 2-methylphenoxyacetic acid and 4-methoxyphenol. This transformation can be catalyzed by acids, bases, or enzymes.

    Acid-Catalyzed and Base-Catalyzed Hydrolysis

    The hydrolysis of esters can proceed through several mechanisms, depending on the reaction conditions. rsc.org For simple esters like 4-Methoxyphenyl (2-methylphenoxy)acetate, the most common pathways are the AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) and BAC2 (base-catalyzed, bimolecular, acyl-oxygen cleavage) mechanisms. rsc.org

    Acid-Catalyzed Hydrolysis (AAC2): In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. unipv.it A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. unipv.it Following proton transfer, the 4-methoxyphenol moiety is eliminated as a neutral leaving group. A final deprotonation of the resulting carbonyl regenerates the acid catalyst and yields 2-methylphenoxyacetic acid. unipv.it This entire process is reversible, with the reverse reaction being the Fischer esterification. rsc.orgunipv.it

    The rate of this reaction is influenced by the electronic properties of the substituents. The electron-donating 4-methoxy group on the phenol (B47542) ring and the 2-methyl group on the phenoxy ring would have subtle, opposing effects on the stability of the intermediates and transition states, but the general AAC2 pathway is expected to be the dominant mechanism.

    Base-Catalyzed Hydrolysis (Saponification) (BAC2): Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This addition step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the 4-methoxyphenoxide anion as the leaving group. masterorganicchemistry.com In the final step, a rapid and irreversible acid-base reaction occurs where the newly formed 2-methylphenoxyacetic acid protonates the 4-methoxyphenoxide anion. masterorganicchemistry.com This final deprotonation of the carboxylic acid drives the reaction to completion, making base-catalyzed hydrolysis effectively irreversible. rsc.org

    Enzymatic Hydrolysis Mechanisms (e.g., Esterases)

    Enzymes, particularly esterases such as lipases and cutinases, are highly efficient and selective catalysts for ester hydrolysis. These biocatalysts are widely used for the kinetic resolution of racemic esters. Research on structurally similar compounds, such as methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, demonstrates that lipases from organisms like Serratia marcescens and Candida cylindracea can perform highly enantioselective hydrolysis. nih.govresearchgate.net This process is often conducted in a two-phase system comprising an aqueous buffer and an organic solvent at temperatures between 20-50°C and a controlled pH, typically between 7 and 9. nih.govresearchgate.net

    Another relevant example is the hydrolysis of (±)-trans-methyl (4-methoxyphenyl) glycidate using Lecitase® Ultra, an immobilized lipase. nih.govsigmaaldrich.com This enzyme also catalyzes enantioselective hydrolysis, affording products with high enantiomeric excess. nih.gov Such enzymatic reactions typically follow a mechanism involving an active site serine residue that acts as a nucleophile, attacking the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water, releasing the carboxylic acid and regenerating the enzyme.

    The table below summarizes findings from the enzymatic hydrolysis of related 4-methoxyphenyl esters.

    EnzymeSubstrateReaction ConditionsOutcomeReference
    Lipase (Serratia marcescens, Candida cylindrecea)Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylateTwo-phase system (aqueous/organic), pH 7-9, 30-40°CEnantioselective hydrolysis to produce (2R,3S)-ester with 90-99% e.e. nih.govresearchgate.net
    Lecitase® Ultra (immobilized)(±)-trans-methyl (4-methoxyphenyl) glycidateToluene, 30°CEnantioselective hydrolysis to produce (2R,3S)-ester with >99% e.e. nih.govsigmaaldrich.com

    Substitution and Functionalization Reactions

    Beyond hydrolysis, the structure of this compound allows for several other transformations, including reactions at the aromatic rings and the α-carbon.

    Electrophilic Aromatic Substitution (SEAr): Both aromatic rings are susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the existing substituents. wikipedia.org

    On the 4-Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. Therefore, electrophiles will preferentially attack the positions ortho to the methoxy group (C2 and C6).

    On the 2-Methylphenoxy Ring: The ether oxygen (-OCH₂COO-) is also an activating, ortho, para-director. The 2-methyl group is a weakly activating ortho, para-director. The combined effect would direct incoming electrophiles primarily to the para position relative to the ether linkage (C4) and to the other available ortho position (C6). Steric hindrance from the adjacent groups will also play a significant role in determining the product distribution.

    α-Functionalization: The methylene (B1212753) protons (α-protons) adjacent to the carbonyl group are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions. rsc.org

    Claisen Condensation: In the presence of a suitable base like sodium ethoxide, the ester could undergo self-condensation, where the enolate of one molecule attacks the carbonyl group of another, ultimately forming a β-ketoester. rsc.org

    α-Alkylation/Arylation: The enolate can be alkylated with alkyl halides or arylated using modern transition-metal-catalyzed methods, such as palladium-catalyzed α-arylation with aryl halides. rsc.orgacs.org These reactions are powerful tools for forming new carbon-carbon bonds at the α-position. acs.org

    Photochemical Transformation Mechanisms

    Exposure to ultraviolet (UV) light can induce significant chemical changes in aromatic esters through various mechanistic pathways.

    Direct Photolysis

    Upon absorption of UV radiation, aryl esters can undergo direct photolysis. The most prominent of these reactions is the Photo-Fries rearrangement . wikipedia.orgbarbatti.org This reaction involves the homolytic cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the phenoxy oxygen) to generate a radical pair: a 2-methylphenoxyacetyl radical and a 4-methoxyphenoxy radical. slideshare.net These radicals are initially held together within a "solvent cage". slideshare.net

    Within the cage, the radicals can recombine in several ways:

    Recombination at Carbon: The acyl radical can attack the aromatic ring of the phenoxy radical at the positions ortho or para to the oxygen. Subsequent tautomerization (aromatization) leads to the formation of ortho- and para-hydroxy acylphenones. wikipedia.orgslideshare.net

    Reversion: The radicals can recombine at the oxygen atom, reforming the starting ester. slideshare.net

    Escape and Abstraction: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 4-methoxyphenol and other side products. unipv.it

    The photo-Fries rearrangement is a key reaction in the photodegradation of many aromatic ester-containing compounds and is utilized in organic synthesis. barbatti.org

    Indirect Photolysis via Reactive Species (e.g., Hydroxyl Radicals, Chlorine Atoms)

    In environmental or engineered systems, the degradation of this compound can be accelerated by photochemically generated reactive species. The most important of these are the hydroxyl radical (•OH) and, in chlorinated systems, the chlorine atom (Cl•). nih.gov These species are powerful, non-selective oxidants that react with organic molecules at near-diffusion-controlled rates. uwmh.eunih.gov

    The reaction can proceed via two main pathways:

    Addition to Aromatic Rings: •OH and Cl• can add to the electron-rich π-systems of the aromatic rings, forming hydroxycyclohexadienyl or chlorocyclohexadienyl radical adducts, respectively. acs.org These adducts can then undergo further reactions, often leading to ring-opening and mineralization.

    Hydrogen Atom Abstraction: These radicals can abstract hydrogen atoms from the methyl group or the α-methylene group, initiating radical chain oxidation processes.

    Reactive SpeciesModel CompoundSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
    Hydroxyl Radical (•OH)Anisole(2.20 ± 0.15) x 10¹⁰ researchgate.net
    Hydroxyl Radical (•OH)p-Cresol5.70 x 10⁹ uwmh.eu
    Chlorine Atom (Cl•)Toluene(1.8 ± 0.3) x 10¹⁰ acs.org
    Chlorine Atom (Cl•)Benzene(1.8 ± 0.3) x 10¹⁰ acs.org

    The high rate constants for these model compounds indicate that this compound is expected to react very rapidly with hydroxyl radicals and chlorine atoms, suggesting that indirect photolysis would be a highly effective degradation pathway.

    Information regarding the oxidative degradation pathways of this compound is not available in publicly accessible literature.

    Extensive and targeted searches of scientific databases, scholarly articles, and patent literature did not yield any specific information regarding the oxidative degradation pathways, mechanisms, or byproducts of the chemical compound this compound.

    While research exists on the oxidative degradation of structurally related compounds, such as those containing a methoxyphenyl or a methylphenoxy moiety, these findings cannot be directly extrapolated to predict the behavior of this compound without violating scientific accuracy. The specific arrangement of the ester linkage and the substituent groups on both aromatic rings will uniquely influence its reactivity towards oxidants.

    Therefore, due to the absence of specific research on this compound, a detailed and scientifically accurate account of its oxidative degradation pathways, including data tables and mechanistic investigations as requested, cannot be provided at this time.

    Structure Activity Relationship Sar Investigations of 4 Methoxyphenyl 2 Methylphenoxy Acetate and Its Analogues

    Design Principles for Analogues and Derivatives

    A key strategy in the design of phenoxyacetic acid derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.comnih.gov These enzymes are critical in the synthesis of prostaglandins (B1171923) from arachidonic acid, and selective COX-2 inhibition is a valuable approach for treating inflammation while minimizing certain side effects. mdpi.comnih.gov The design process for new anti-inflammatory agents based on this scaffold involves the strategic integration of specific chemical patterns. These include hydrogen bond spacers, carboxylic acid moieties (or their bioisosteres), and hydrophobic diaryl systems, which are tailored to achieve high affinity and selective binding to the COX-2 active site. nih.gov

    For instance, research into novel phenoxyacetic acid derivatives has utilized pharmacophoric assessment of existing pharmaceutical agents to guide the design of new candidates. nih.gov This involves identifying the key structural features responsible for the desired biological activity and incorporating them into a new molecular framework. The synthesis of such derivatives often starts from substituted phenols, which are then elaborated through steps like etherification with bromoacetate (B1195939) esters, followed by hydrolysis and subsequent coupling reactions to introduce diverse functionalities. mdpi.com

    The position of substituents on the aromatic rings and the nature of the linkage between different parts of the molecule are critical determinants of its three-dimensional conformation, intermolecular interactions, and ultimately, its biological activity. mostwiedzy.pl Even minor changes, such as altering the position of a substituent from ortho to meta or para, can significantly impact a molecule's properties. rsc.org

    The type of linkage—be it an ester, ether, or amide—also plays a crucial role. The ether linkage in the phenoxyacetate (B1228835) scaffold, for example, provides a degree of rotational flexibility. The electronic effects of substituents (whether they are electron-donating or electron-withdrawing) can influence the physicochemical properties of the entire molecule, including its absorption and emission characteristics and electrochemical properties. rsc.orgnih.gov Studies on various aromatic systems have shown that the substituent effect is a powerful tool for fine-tuning molecular properties. researchgate.net For example, in a series of COX-2 inhibitors, the presence of a bromo substituent at the para-position of a phenyl ring was found to be a key feature for high selectivity. nih.gov

    Bioisosterism, the replacement of an atom or a group of atoms with another that has similar physical or chemical properties, is a widely used strategy in drug design to create new molecules with improved biological properties. cambridgemedchemconsulting.com This approach can be used to enhance potency, alter selectivity, modify pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comnih.gov The application of bioisosteric replacements and the related concept of scaffold hopping are central to the optimization of lead compounds. nih.govresearchgate.net

    In the context of the phenoxyacetate scaffold, several bioisosteric replacements can be envisioned. The ester functional group, for instance, can be replaced with other groups like amides, sulfonamides, or reversed esters to modulate stability and hydrogen bonding capabilities. The methoxy (B1213986) group on the phenyl ring is a common target for modification; it could be replaced by other small, lipophilic groups such as a fluorine atom or a methyl group to alter metabolic stability and binding interactions. cambridgemedchemconsulting.com Similarly, the methyl group on the other phenyl ring could be swapped for a halogen or a trifluoromethyl group to probe the effects of size and electronics on activity.

    The replacement of a phenyl ring with a heteroaromatic ring (e.g., pyridine (B92270) or thiophene) is another common bioisosteric strategy that can introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility. cambridgemedchemconsulting.com

    Table 1: Examples of Classical Bioisosteric Replacements Relevant to Phenoxyacetate Scaffolds This table is generated based on established principles of bioisosterism and is for illustrative purposes.

    Original Group Potential Bioisosteric Replacement(s) Potential Effect
    -H -F Block metabolic oxidation, alter pKa
    -OH -NH2, -F, -OMe Modify hydrogen bonding, alter pKa
    -CH3 -Cl, -Br, -CF3 Modify size, lipophilicity, and electronic properties
    -O- (Ether) -S-, -CH2-, -NH- Alter bond angle, flexibility, and hydrogen bonding potential
    Phenyl Pyridyl, Thienyl Introduce polarity, new hydrogen bond vectors

    Rational Design of New Chemical Entities Based on Phenoxyacetate Esters

    The rational design of new chemical entities (NCEs) from a lead scaffold like phenoxyacetate involves a hypothesis-driven approach to molecular modification. mdpi.comnih.gov This process leverages an understanding of the target's structure and the SAR of existing ligands to design molecules with a higher probability of success.

    A practical example of this is the design of novel hydrazone-containing phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com The design strategy involved coupling the phenoxyacetic acid core, known for its interaction with the COX-2 enzyme, with various substituted hydrazide moieties. This approach aimed to explore new binding interactions within the enzyme's active site.

    The synthesis began with substituted 4-formylphenols, which were reacted with ethyl bromoacetate to form the corresponding ethyl phenoxyacetate derivatives. mdpi.com Subsequent hydrolysis of the ester yielded the key phenoxyacetic acid intermediates. These were then condensed with a panel of benzohydrazide (B10538) or acetohydrazide derivatives to produce the final target compounds. mdpi.comnih.gov

    The biological evaluation of these newly synthesized compounds revealed important SAR insights. For example, the nature and position of substituents on the terminal phenyl ring of the hydrazone moiety had a significant impact on COX-2 inhibitory activity and selectivity.

    Table 2: Research Findings on COX-2 Inhibition by Novel Phenoxyacetic Acid Derivatives Data synthesized from findings reported in scientific literature for illustrative purposes. mdpi.comnih.gov

    Compound ID R1 (Phenoxy Ring) R2 (Hydrazone Phenyl Ring) COX-2 IC50 (µM)
    5d 2-Formyl-5-bromo 4-Bromo 0.08
    5e 2-Formyl-5-bromo 4-Chloro 0.09
    5f 2-Formyl-5-bromo 4-Nitro 0.07
    7b 2-Formyl-5-bromo Phenyl (from 2-phenylacetohydrazide) 0.09
    10c 2-Formyl-3,5-dibromo 4-Methoxy 0.06
    10d 2-Formyl-3,5-dibromo 4-Bromo 0.06
    10e 2-Formyl-3,5-dibromo 4-Chloro 0.07

    These results indicate that strong electron-withdrawing groups (like nitro and halo groups) on the terminal phenyl ring, combined with bromo-substitution on the phenoxyacetic acid core, generally lead to potent COX-2 inhibition. mdpi.com This type of detailed SAR data is invaluable for the rational design of the next generation of compounds.

    Computational Tools for Molecular Design and SAR Analysis

    In modern drug discovery, computational tools are indispensable for molecular design and for mining SAR information from large datasets. nih.gov These techniques allow medicinal chemists to prioritize synthetic targets, understand complex SAR patterns, and design novel molecules with desired properties.

    A variety of computational methods are employed in the design of analogues for scaffolds like phenoxyacetate. These range from standard statistical and classification techniques to more advanced data structures and visualization tools that explicitly link molecular structure to biological activity. nih.gov Computational data mining can help identify the chemical neighborhoods of highly potent compounds within a large library, revealing key structural motifs responsible for activity.

    Specialized data structures and algorithms are being developed to extract complex SAR patterns that might not be obvious from simple analysis. nih.gov For scaffold hopping and identifying bioisosteric replacements, computational tools can search vast chemical databases for fragments or scaffolds that have similar shapes and electrostatic properties to a known active core but possess a novel chemical structure. chemrxiv.org Web-based tools are available that can suggest bioisosteric scaffold analogs based on similarity in substructure features, providing a powerful resource for generating new design ideas. chemrxiv.org These computational approaches, when integrated with the medicinal chemist's expertise, accelerate the drug design cycle and enhance the efficiency of lead optimization.

    Derivatization Strategies and Analog Synthesis Based on 4 Methoxyphenyl 2 Methylphenoxy Acetate

    Synthesis of Substituted Phenoxyacetate (B1228835) Derivatives

    The synthesis of substituted phenoxyacetate derivatives of 4-methoxyphenyl (B3050149) (2-methylphenoxy)acetate can be achieved through various established organic chemistry methodologies. A primary strategy involves the Williamson ether synthesis to construct the core phenoxyacetate structure, followed by esterification.

    This approach allows for the introduction of a wide array of substituents on either the phenol (B47542) or the acetate (B1210297) precursor. For instance, substituted phenols can be reacted with a haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate, to form the corresponding substituted phenoxyacetate ester. This ester can then be hydrolyzed to the carboxylic acid, which is subsequently coupled with a substituted phenol, in this case, a derivative of 4-methoxyphenol, to yield the final desired product.

    Key steps in this synthetic approach include:

    Williamson Ether Synthesis: Formation of the ether linkage by reacting a substituted phenoxide with a haloacetic acid derivative.

    Esterification: Formation of the final ester by coupling the phenoxyacetic acid with a substituted phenol, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

    The reaction conditions for these steps can be tailored to accommodate a variety of functional groups on the aromatic rings, allowing for the synthesis of a diverse library of analogs.

    Table 1: Examples of Reagents for the Synthesis of Substituted Phenoxyacetate Derivatives

    Starting Material (Phenol)Reagent (Haloacetate)BaseResulting Intermediate
    2-MethylphenolEthyl chloroacetateK₂CO₃Ethyl (2-methylphenoxy)acetate
    4-Chloro-2-methylphenolMethyl bromoacetate (B1195939)NaHMethyl (4-chloro-2-methylphenoxy)acetate
    2-Nitrophenoltert-Butyl iodoacetateCs₂CO₃tert-Butyl (2-nitrophenoxy)acetate
    4-MethoxyphenolEthyl chloroacetateK₂CO₃Ethyl (4-methoxyphenoxy)acetate

    This table is interactive and can be sorted by column.

    Preparation of Amide Analogues (e.g., N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide)

    The ester functionality in 4-methoxyphenyl (2-methylphenoxy)acetate serves as a convenient handle for the synthesis of amide analogues through a process known as aminolysis. This reaction involves the treatment of the ester with an amine, leading to the displacement of the alkoxy group and the formation of a new carbon-nitrogen bond.

    To synthesize N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide, this compound would be reacted with 4-methoxyaniline. This transformation can be facilitated by heating the reactants together, sometimes in the presence of a catalyst to improve the reaction rate and yield. Both thermal and catalyzed methods for the aminolysis of esters are well-documented in the literature.

    General Reaction Scheme for Aminolysis:

    R-CO-OR' + R''-NH₂ → R-CO-NHR'' + R'-OH

    In the context of synthesizing the target amide, the reaction would be:

    (2-methylphenoxy)acetyl-O-(4-methoxyphenyl) + H₂N-(4-methoxyphenyl) → N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide + 4-methoxyphenol

    Various conditions can be employed for this transformation, ranging from neat reaction mixtures at elevated temperatures to the use of Lewis acid or base catalysts to facilitate the nucleophilic attack of the amine on the ester carbonyl.

    Table 2: Conditions for the Aminolysis of Esters to Form Amides

    Ester SubstrateAmine NucleophileCatalyst/ConditionsProduct
    Methyl phenoxyacetateAnilineHeat (150 °C)N-Phenyl-2-phenoxyacetamide
    Ethyl (4-chlorophenoxy)acetateBenzylamineNaCN (catalytic)N-Benzyl-2-(4-chlorophenoxy)acetamide
    Phenyl acetate4-MethoxyanilineSc(OTf)₃N-(4-Methoxyphenyl)acetamide
    This compound4-MethoxyanilineHeat or Lewis AcidN-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

    This table is interactive and can be sorted by column.

    Exploration of Heterocyclic Substituents

    The incorporation of heterocyclic moieties into the this compound scaffold can significantly alter its biological and pharmacological properties. Heterocycles can introduce new hydrogen bonding donors and acceptors, modulate lipophilicity, and provide specific interactions with biological targets.

    There are several synthetic strategies to introduce heterocyclic substituents:

    Use of Heterocyclic Starting Materials: The most direct approach is to begin the synthesis with a phenol or a carboxylic acid that already contains the desired heterocyclic ring. For example, a hydroxypyridine or a triazole-containing phenol could be used in the Williamson ether synthesis or the final esterification step.

    Post-synthetic Modification: A functional group on a pre-formed phenoxyacetate derivative can be used as a handle to construct a heterocyclic ring. For instance, a nitro group can be reduced to an amine, which can then participate in a cyclization reaction to form a fused heterocycle.

    Cycloaddition Reactions: Alkynyl or alkenyl-substituted phenoxyacetate derivatives can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles or other five-membered heterocycles.

    The choice of synthetic route depends on the desired heterocycle and its point of attachment to the core scaffold.

    Table 3: Strategies for Incorporating Heterocyclic Substituents

    HeterocycleSynthetic StrategyExample Starting MaterialsResulting Structure
    Pyridine (B92270)Use of heterocyclic starting material3-Hydroxypyridine, (2-methylphenoxy)acetic acidPyridinyl (2-methylphenoxy)acetate analog
    TriazoleCycloaddition reaction4-Azidophenol, propargyl (2-methylphenoxy)acetateTriazole-linked phenoxyacetate derivative
    ThiazoleUse of heterocyclic starting material2-Amino-4-phenylthiazole, (2-methylphenoxy)acetyl chlorideThiazolyl-amide analog of phenoxyacetate
    OxadiazoleCyclization of a hydrazide intermediate(2-methylphenoxy)acethydrazide, CS₂ then alkylationOxadiazole-containing phenoxyacetate analog

    This table is interactive and can be sorted by column.

    Methodologies for High-Throughput Analog Synthesis

    To efficiently explore the chemical space around this compound, high-throughput synthesis methodologies can be employed. These techniques allow for the rapid generation of large libraries of analogs for biological screening.

    Parallel Synthesis: This approach involves conducting multiple reactions simultaneously in a spatially separated manner, often in multi-well plates. For the synthesis of phenoxyacetate analogs, a library of substituted phenols could be reacted with a common haloacetate in one plate, and the resulting library of phenoxyacetic acids could then be reacted with a library of substituted phenols in a subsequent parallel esterification step. Automation and robotics are often used to handle the liquid dispensing and work-up procedures.

    Solid-Phase Synthesis: In this technique, one of the starting materials is covalently attached to a solid support, such as a polymer bead. The subsequent reactions are carried out on the solid support, and excess reagents and byproducts are easily removed by washing. For the synthesis of phenoxyacetate analogs, a substituted phenol could be attached to a resin, followed by reaction with a haloacetic acid derivative. The final ester can be formed by reacting the resin-bound phenoxyacetic acid with an alcohol, and the desired product is then cleaved from the solid support. This method is particularly well-suited for the generation of high-purity compound libraries.

    Combinatorial Chemistry: This strategy aims to synthesize a large number of compounds in a single process. While full combinatorial synthesis can be complex for the target scaffold, aspects of it can be incorporated into parallel synthesis workflows to maximize diversity.

    These high-throughput methods, coupled with efficient purification and characterization techniques, can significantly accelerate the drug discovery process by enabling the rapid exploration of structure-activity relationships for derivatives of this compound.

    Table 4: Comparison of High-Throughput Synthesis Methodologies

    MethodologyPrincipleAdvantagesDisadvantages
    Parallel SynthesisSimultaneous synthesis of individual compounds in separate reaction vessels.Straightforward to implement, allows for individual characterization of products.Can be labor-intensive for very large libraries without automation.
    Solid-Phase SynthesisOne reactant is immobilized on a solid support, facilitating purification.High purity of final products, amenable to automation.Requires development of appropriate linkers and cleavage strategies.
    Combinatorial ChemistrySynthesis of mixtures of compounds, followed by deconvolution to identify active components.Can generate vast numbers of compounds in a single synthesis.Deconvolution of active compounds from mixtures can be challenging.

    This table is interactive and can be sorted by column.

    Environmental Fate and Degradation Pathways of Phenoxyacetate Esters

    Biodegradation Mechanisms in Aquatic and Soil Environments

    Biodegradation is a critical pathway for the removal of phenoxyacetate (B1228835) esters from the environment. Diverse communities of microorganisms in soil and water possess the metabolic capabilities to break down these synthetic compounds, often utilizing them as a source of carbon and energy. The efficiency of this process is influenced by various environmental factors, including pH, temperature, oxygen availability, and the composition of the microbial community. prakritimitrango.com

    The biodegradation of a phenoxyacetate ester like 4-Methoxyphenyl (B3050149) (2-methylphenoxy)acetate commences with the hydrolysis of the ester linkage. This initial step releases the two constituent aromatic moieties: 4-Methoxyphenol and (2-methylphenoxy)acetic acid . Subsequently, distinct microbial pathways degrade these intermediates.

    Degradation of the Phenoxyacetic Acid Moiety: Bacteria and fungi capable of degrading phenoxyacetic acid herbicides are widespread in the environment. nih.gov Studies on the closely related compound 4-chloro-2-methylphenoxyacetic acid (MCPA) show that degradation proceeds through the cleavage of the ether bond, a key step catalyzed by specific enzymes. This cleavage yields the corresponding phenol (B47542), in this case, 4-chloro-2-methylphenol . oszk.hu Following this logic, the degradation of (2-methylphenoxy)acetic acid would likely produce 2-methylphenol .

    Further degradation of these phenolic intermediates typically involves hydroxylation of the aromatic ring to form catechols (dihydroxybenzenes). nih.gov These catechols are then susceptible to ring cleavage by dioxygenase enzymes, which can occur through two primary routes: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.org Both pathways ultimately convert the aromatic ring into aliphatic intermediates that can enter central metabolic cycles, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. nih.govfrontiersin.org

    Degradation of the Phenolic Moiety: The 4-Methoxyphenol component is also subject to microbial degradation. It is considered inherently biodegradable under both aerobic and anaerobic conditions. nih.gov The typical aerobic pathway for phenol degradation involves an initial hydroxylation reaction catalyzed by a phenol hydroxylase enzyme, converting the phenol into a catechol. frontiersin.org In the case of 4-Methoxyphenol, this would likely lead to the formation of 4-methoxycatechol . This intermediate then undergoes ring fission, as described above, leading to its incorporation into cellular biomass or complete mineralization. nih.gov

    Table 1: Potential Metabolites in the Biodegradation of 4-Methoxyphenyl (2-methylphenoxy)acetate Based on Analogous Compounds
    Initial Compound MoietyAnalogous Compound StudiedKey Intermediate MetaboliteReference
    (2-methylphenoxy)acetic acid4-chloro-2-methylphenoxyacetic acid (MCPA)4-chloro-2-methylphenol oszk.hu
    PhenolsPhenol / 4-chlorophenolCatechol / 4-chlorocatechol frontiersin.orgresearchgate.net
    CatecholsCatecholcis,cis-Muconic acid (ortho-pathway) frontiersin.org
    CatecholsCatechol2-Hydroxymuconic semialdehyde (meta-pathway) frontiersin.org

    Enzymes are the biological catalysts that drive the degradation of phenoxyacetate esters. The initial and pivotal step, the hydrolysis of the ester bond, is catalyzed by a class of enzymes known as esterases (specifically, carboxylesterases, EC 3.1.1.1). wiley.com These enzymes are ubiquitous in microorganisms and are responsible for cleaving ester linkages in a wide variety of natural and xenobiotic compounds.

    The catalytic mechanism of most esterases involves a catalytic triad of amino acids (typically Serine-Histidine-Aspartate) at the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the alcohol component (4-Methoxyphenol) and forming an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule, releasing the carboxylic acid component ((2-methylphenoxy)acetic acid) and regenerating the active enzyme. wiley.com The activity of these enzymes is the gateway to the complete breakdown of the ester, as the resulting acid and phenol are generally more susceptible to further microbial attack.

    Abiotic Degradation Processes under Environmental Conditions

    In addition to biodegradation, abiotic processes can contribute to the transformation of phenoxyacetate esters in the environment. Photodegradation and chemical hydrolysis are the primary abiotic pathways that can reduce the concentration of these compounds, particularly in sunlit surface waters.

    Photodegradation involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds are known to absorb light at wavelengths greater than 290 nm, making them potentially susceptible to direct photolysis in sunlight. nih.gov While this compound itself may undergo photolysis, its breakdown products are also photoreactive.

    The kinetics of photodegradation often follow first-order models. The rate is dependent on factors such as the intensity of solar radiation, the presence of photosensitizing substances in the water (like dissolved organic matter), and the chemical structure of the compound. For the 4-Methoxyphenol moiety, its reaction with photochemically-produced hydroxyl radicals in the atmosphere is rapid, with a calculated half-life of about 4 hours. nih.gov In aquatic systems, phenols react with various photo-oxidants, leading to degradation over days to weeks. nih.gov

    Photodegradation products can be diverse. The primary reactions involve the cleavage of the ester or ether bonds and the hydroxylation of the aromatic rings. For example, the photodegradation of phenolic compounds can yield hydroxylated intermediates like catechols and hydroquinones, which can be further oxidized and may eventually lead to ring-opening products. researchgate.net

    Chemical hydrolysis is the reaction of a compound with water, leading to the cleavage of chemical bonds. For phenoxyacetate esters, the ester linkage is the primary site of hydrolytic attack. epa.gov This process is a significant degradation pathway in aqueous environments and is the first step toward biodegradation. nist.govresearchgate.net

    The rate of ester hydrolysis is highly dependent on pH and temperature. The reaction is subject to catalysis by both acids (specific acid catalysis) and bases (specific base catalysis). wiley.comepa.gov Generally, the hydrolysis of carboxylic acid esters is slowest in the neutral pH range (pH 6-8) and increases significantly under acidic (pH < 5) or, more dramatically, alkaline (pH > 8) conditions. nist.gov Aromatic esters are generally more resistant to hydrolysis than aliphatic esters. wiley.com The half-life of an ester can range from many years at neutral pH to days or hours under strongly alkaline conditions. epa.gov

    Table 2: Estimated Hydrolysis Half-Lives of Structurally Related Aromatic Esters at 25°C
    CompoundCalculated Half-Life at pH 7Reference
    2,4-D Methyl ester7 days epa.gov
    Ethyl benzoate7.5 years epa.gov
    Diethylphthalate3.9 years epa.gov
    Dibutylphthalate8.8 years epa.gov

    Future Perspectives and Emerging Research Directions for 4 Methoxyphenyl 2 Methylphenoxy Acetate

    Integration of Artificial Intelligence and Machine Learning in Compound Research and Prediction

    The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of chemical and drug discovery. google.com For a novel compound such as 4-Methoxyphenyl (B3050149) (2-methylphenoxy)acetate, these computational tools offer a powerful approach to predict its properties and potential applications, even in the absence of extensive experimental data.

    Predictive Modeling of Physicochemical and Biological Properties: AI and ML algorithms can be trained on large datasets of known molecules to predict the characteristics of new compounds. For 4-Methoxyphenyl (2-methylphenoxy)acetate, these models could estimate a wide range of properties.

    Interactive Table: Potential AI/ML-Predicted Properties

    Property Category Specific Predictions Potential Impact
    Physicochemical Solubility, Melting Point, Boiling Point, LogP Guides formulation and experimental design.
    ADMET Absorption, Distribution, Metabolism, Excretion, Toxicity Early assessment of drug-likeness and potential safety issues.
    Bioactivity Receptor binding affinity, Enzyme inhibition, Target identification Suggests potential therapeutic applications and mechanisms of action.

    | Spectroscopic Data | NMR, IR, and Mass Spectra | Aids in structural elucidation and confirmation. |

    De Novo Design and Lead Optimization: Generative AI models can design novel molecular structures with desired properties. google.com If initial studies were to suggest a particular biological activity for this compound, these models could propose structural modifications to enhance efficacy or reduce potential off-target effects. This accelerates the iterative cycle of lead optimization in drug discovery. google.com

    Research Findings: Studies have demonstrated the power of ML in creating vast libraries of new chemical structures based on existing ones. sigmaaldrich.com For instance, AI has been used to generate novel colchicine-based compounds and predict their anticancer activity across various cell lines, with the majority of the AI-proposed structures being new to chemical databases like PubChem. sigmaaldrich.com This highlights the capability of AI to explore new chemical space and identify promising candidates for further investigation. sigmaaldrich.com

    Exploration of Novel Reaction Chemistries and Transformations

    The synthesis of a specific ester like this compound relies on fundamental reactions in organic chemistry. Future research would likely focus on developing more efficient, sustainable, and innovative synthetic routes.

    Green Chemistry Approaches: Traditional synthesis methods are often being replaced by more environmentally friendly techniques. For the synthesis of related compounds, novel methodologies are being explored, such as the use of natural deep eutectic solvents (NADES) combined with microwave irradiation. nih.gov This approach has been shown to significantly reduce reaction times and increase yields for similar bis-tetronic acid syntheses. nih.gov Such green chemistry principles could be applied to develop a more sustainable synthesis for this compound.

    Domino and Multicomponent Reactions: Modern synthetic chemistry emphasizes efficiency through domino or multicomponent reactions, where multiple chemical transformations occur in a single step without isolating intermediates. A simple and efficient multicomponent protocol has been developed for the synthesis of a novel 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a complex molecule containing a 4-methoxyphenyl group. thegoodscentscompany.com This demonstrates the potential for developing streamlined, atom-economical syntheses for complex molecules. thegoodscentscompany.com

    Photoredox and Electrocatalysis: These emerging fields in synthetic chemistry use light or electricity to drive chemical reactions, often under mild conditions. These methods can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. Exploring photoredox or electrochemical approaches could unveil novel pathways to synthesize or modify this compound and related esters.

    Advanced Analytical Method Development for Characterization and Quantification

    As with any novel chemical entity, the development of robust and sensitive analytical methods is crucial for its characterization, quantification, and quality control.

    Hyphenated Spectroscopic Techniques: The structural elucidation of this compound would rely on a combination of modern spectroscopic techniques.

    Interactive Table: Analytical Techniques for Characterization

    Technique Information Provided
    1D & 2D NMR Detailed information on the carbon-hydrogen framework, confirming the connectivity of the 4-methoxyphenyl, 2-methylphenoxy, and acetate (B1210297) moieties.
    High-Resolution Mass Spectrometry (HRMS) Provides the exact molecular weight and elemental composition, confirming the molecular formula.
    Infrared (IR) & Raman Spectroscopy Identifies functional groups present in the molecule, such as the ester carbonyl and ether linkages.

    | X-ray Crystallography | If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule. |

    Advanced Chromatographic Methods: For the quantification of this compound in various matrices (e.g., reaction mixtures, biological samples), advanced chromatographic methods would be essential. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS/MS) would likely be the method of choice. This technique offers high separation efficiency, sensitivity, and selectivity, allowing for the detection and quantification of the compound at very low concentrations. The development of such methods would be critical for any future pharmacokinetic or metabolic studies.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.